2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide
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Overview
Description
2-(9H-fluoren-9-ylsulfanyl)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that features a fluorenyl group, a sulfanyl linkage, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylsulfanyl)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common route starts with the preparation of the fluorenyl sulfanyl intermediate, which is then reacted with an appropriate hydrazide derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-ylsulfanyl)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorenyl or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce fluorenyl alcohols .
Scientific Research Applications
2-(9H-fluoren-9-ylsulfanyl)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 2-(9H-fluoren-9-ylsulfanyl)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or disrupt cellular pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanyl-butyric acid
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid
- 9-methyl-9H-fluoren-9-ol
Uniqueness
2-(9H-fluoren-9-ylsulfanyl)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide stands out due to its unique combination of a fluorenyl group with a sulfanyl linkage and a hydrazide moiety. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C22H17FN2OS |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylsulfanyl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H17FN2OS/c23-20-12-6-1-7-15(20)13-24-25-21(26)14-27-22-18-10-4-2-8-16(18)17-9-3-5-11-19(17)22/h1-13,22H,14H2,(H,25,26)/b24-13+ |
InChI Key |
FLMVHGHDIBEFOV-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CSC2C3=CC=CC=C3C4=CC=CC=C24)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2C3=CC=CC=C3C4=CC=CC=C24)F |
Origin of Product |
United States |
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